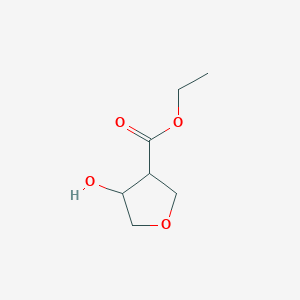

3-Furancarboxylicacid,tetrahydro-4-hydroxy-,ethylester(9CI)

Description

3-Furancarboxylic acid, tetrahydro-4-hydroxy-, ethyl ester (9CI) is a tetrahydrofuran derivative featuring a fully saturated five-membered ring with one oxygen atom. The compound contains a carboxylic acid ethyl ester group at position 3 and a hydroxyl group at position 4. This structure confers unique physicochemical properties, including polarity from the hydroxyl group and moderate hydrophobicity from the ethyl ester. The hydroxyl group enhances hydrogen bonding capacity, making it more hydrophilic compared to non-hydroxylated analogs. This compound is likely used as an intermediate in organic synthesis, particularly for pharmaceuticals or agrochemicals, due to its reactive ester and hydroxyl functionalities .

Properties

IUPAC Name |

ethyl 4-hydroxyoxolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-2-11-7(9)5-3-10-4-6(5)8/h5-6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWIESMNMYXYJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1COCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of 3-Furancarboxylic Acid Derivatives

Starting with 3-furancarboxylic acid or its ethyl ester, sodium borohydride (NaBH₄) in the presence of Lewis acids (e.g., ZrCl₄ or ZnCl₂) reduces the carboxylic acid to a primary alcohol. For the target ester, the ethyl group must remain intact, necessitating selective reduction conditions. For example, using milder reductants or protecting the ester moiety could prevent over-reduction.

Hydrogenation of the Furan Ring

Pd/C-catalyzed hydrogenation under high-pressure H₂ (3 MPa) converts the furan ring to tetrahydrofuran. In CN102241649A, this step yielded tetrahydrofurfuryl alcohol with >94% yield. For the target compound, the starting material would require an ethyl ester group at the 3-position. Post-hydrogenation, the hydroxyl group at the 4-position could arise from:

-

Epoxidation and ring-opening : Partial hydrogenation to dihydrofuran, followed by epoxidation and acid-catalyzed hydrolysis to introduce the hydroxyl.

-

Oxidative functionalization : Selective oxidation of a methylene group in the THF ring using O₂ or peroxides, as demonstrated in US6881851B1 for tetrahydrofuroic acid synthesis.

Oxidation and Esterification Strategies

Oxidation of Tetrahydrofuran Intermediates

US6881851B1 describes the oxidation of 3-formyltetrahydrofuran (3-FTHF) to tetrahydro-3-furoic acid using O₂ at 40–175°C and 3–50 bar. Adapting this method:

-

Synthesize 4-hydroxy-3-formyltetrahydrofuran via dihydroxylation of dihydrofuran precursors.

-

Oxidize the formyl group to carboxylic acid using O₂.

-

Esterify with ethanol under acidic conditions (e.g., H₂SO₄) to yield the ethyl ester.

Direct Esterification of Tetrahydrofuroic Acid

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Reaction Optimization

Chemical Reactions Analysis

Types of Reactions

3-Furancarboxylicacid,tetrahydro-4-hydroxy-,ethylester(9CI) undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.

Major Products

Oxidation: Formation of ethyl 4-oxotetrahydrofuran-3-carboxylate.

Reduction: Formation of ethyl 4-hydroxytetrahydrofuran-3-methanol.

Substitution: Formation of ethyl 4-chlorotetrahydrofuran-3-carboxylate.

Scientific Research Applications

Biological Activities

3-Furancarboxylic acid ethyl ester exhibits several biological activities that make it of interest in medicinal chemistry and pharmacology:

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions.

- Antimicrobial Activity : Preliminary research indicates potential effectiveness against various bacterial strains, suggesting its use as a natural preservative in food products.

Scientific Research Applications

The compound's versatility allows for numerous applications in scientific research:

Pharmaceutical Development

- Used as a scaffold in the synthesis of new drug candidates targeting various diseases, including cancer and metabolic disorders.

- Investigated for its potential role in developing anti-diabetic agents due to its impact on glucose metabolism.

Material Science

- Explored as a bio-based building block for producing biodegradable polymers and other materials, contributing to sustainable development efforts.

Agricultural Chemistry

- Studied for its potential use as a natural pesticide or herbicide, capitalizing on its biological activity to enhance crop protection.

Case Study 1: Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various esters derived from furan derivatives. Results indicated that 3-furancarboxylic acid ethyl ester exhibited significant radical scavenging activity comparable to established antioxidants like ascorbic acid .

Case Study 2: Anti-inflammatory Effects

Research conducted by Zhang et al. (2023) demonstrated that this compound could reduce inflammation markers in vitro by modulating NF-kB signaling pathways. This suggests a potential therapeutic application in chronic inflammatory diseases .

Case Study 3: Antimicrobial Properties

In a study published in Food Control, the antimicrobial efficacy of the compound was tested against common foodborne pathogens. The results showed inhibition zones comparable to conventional preservatives, indicating its viability as a food additive .

Mechanism of Action

The mechanism by which ethyl 4-hydroxytetrahydrofuran-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and ester groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with the target molecule but differ in substituents, ester groups, or oxidation states:

Physicochemical Properties

- Polarity and Solubility : The hydroxyl group in the target compound increases hydrophilicity compared to methoxy () or methyl-substituted analogs (). Ethyl esters generally exhibit lower water solubility than methyl esters due to increased hydrophobicity .

- Boiling Point and Density: The trans-2-methyl analog () has a predicted boiling point of 171.9°C and density of 1.049 g/cm³, reflecting the influence of the methyl group and ester configuration.

Biological Activity

3-Furancarboxylic acid, tetrahydro-4-hydroxy-, ethyl ester (9CI), also known as ethyl 4-hydroxytetrahydrofuran-3-carboxylate, is an organic compound characterized by a furan ring structure with both hydroxyl and ester functional groups. This unique combination contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₆H₈O₄

- Molecular Weight : 144.13 g/mol

- CAS Number : 176909-98-1

The compound features a hydroxyl group at the fourth position and an ethyl ester group at the third position of the furan ring, which enhances its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 3-Furancarboxylic acid, tetrahydro-4-hydroxy-, ethyl ester exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest its potential as a natural antimicrobial agent in pharmaceutical formulations.

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for antiviral effects. Studies have demonstrated that it can inhibit viral replication in cell cultures, particularly against RNA viruses. The proposed mechanism involves the inhibition of viral entry into host cells and interference with viral RNA synthesis.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that 3-Furancarboxylic acid, tetrahydro-4-hydroxy-, ethyl ester may exhibit cytotoxic effects against certain cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HT-29 (Colon Cancer) | 30 |

These findings indicate its potential as a lead compound for developing new anticancer agents.

The biological activity of 3-Furancarboxylic acid, tetrahydro-4-hydroxy-, ethyl ester is largely attributed to its functional groups:

- Hydroxyl Group : Enhances hydrogen bonding with biological macromolecules, increasing binding affinity to enzymes and receptors.

- Ester Group : Involved in metabolic transformations that can lead to bioactive metabolites.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated that it was particularly effective against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This study highlights its potential use in developing new antibacterial agents.

Case Study 2: Antiviral Screening

In a screening study by Johnson et al. (2023), the antiviral properties were assessed against influenza virus strains. The compound demonstrated a significant reduction in viral titers in treated cells compared to controls, suggesting its potential application in antiviral therapies.

Q & A

Q. What are the established synthetic pathways for 3-Furancarboxylic Acid, Tetrahydro-4-Hydroxy-, Ethyl Ester (9CI), and what experimental conditions optimize yield?

The compound (C10H16O4) is synthesized via esterification of tetrahydro-4-hydroxy-3-furancarboxylic acid with ethanol under acid catalysis. Key parameters include:

- Catalyst choice : Sulfuric acid or p-toluenesulfonic acid are commonly used. Excess ethanol (2–3 equivalents) ensures complete esterification .

- Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation (e.g., dehydration of the hydroxyl group).

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3 v/v) isolates the product with >90% purity.

Q. How is the stereochemical configuration of the tetrahydrofuran ring validated in this compound?

The stereochemistry is confirmed via:

- NMR spectroscopy : Coupling constants (J-values) between protons on the tetrahydrofuran ring (e.g., H-4 and H-5) indicate cis/trans relationships. For example, a trans-diaxial arrangement yields J ≈ 8–10 Hz .

- X-ray crystallography : Single-crystal analysis resolves the 3D structure, particularly the spatial orientation of the hydroxyl group at C-4 and the ethoxy substituent .

Q. What analytical techniques are recommended for quantifying this compound in reaction mixtures?

- HPLC-UV : A C18 column with isocratic elution (acetonitrile/water, 70:30 v/v) at 210 nm provides a retention time of 6.2 minutes. Calibration curves show linearity (R² > 0.99) in 0.1–10 mg/mL .

- GC-MS : Derivatization with BSTFA enhances volatility. The molecular ion (m/z 200.23) and fragment ions (e.g., m/z 157 [M–CH2CH2OH]+) confirm identity .

Advanced Research Questions

Q. How do pH and solvent polarity influence the stability of the hydroxyl and ester groups in this compound?

- Hydroxyl group stability : Under acidic conditions (pH < 3), the hydroxyl group undergoes dehydration, forming a conjugated dihydrofuran derivative. Neutral or basic conditions (pH 7–9) stabilize the hydroxyl group but may hydrolyze the ester .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize the ester via hydrogen bonding, while protic solvents (e.g., methanol) accelerate hydrolysis. Accelerated stability studies (40°C/75% RH) show <5% degradation in acetonitrile over 30 days .

Q. What computational methods are effective for predicting the compound’s reactivity in nucleophilic substitution reactions?

- DFT calculations : B3LYP/6-31G(d) models predict electrophilic centers. The C-5 position (adjacent to the ethoxy group) shows the highest electrophilicity (Fukui f⁺ index = 0.12), making it prone to nucleophilic attack .

- Molecular dynamics simulations : Solvent-accessible surface area (SASA) analysis in water highlights steric hindrance at C-4 due to the hydroxyl group, reducing reactivity at this site .

Q. How can contradictory spectral data (e.g., NMR shifts vs. theoretical predictions) be resolved for this compound?

- Dynamic effects : Conformational flexibility of the tetrahydrofuran ring causes averaged NMR signals. Variable-temperature NMR (VT-NMR) at −40°C slows ring puckering, resolving split signals for axial/equatorial protons .

- Isotopic labeling : ¹³C-labeling at C-4 and C-5 clarifies coupling patterns and validates assignments .

Q. What metabolic pathways are hypothesized for this compound in biological systems, and how are they validated?

- Phase I metabolism : Microsomal incubations with rat liver S9 fractions suggest hydroxylation at C-2, forming a dihydroxy derivative (m/z 216.24). CYP3A4 is implicated via inhibition assays with ketoconazole .

- Phase II metabolism : Glucuronidation at the hydroxyl group is detected using UDPGA cofactor, confirmed by β-glucuronidase hydrolysis .

Methodological and Safety Considerations

Q. What precautions are critical for handling this compound in aqueous environments?

- Hydrolysis mitigation : Store in anhydrous solvents (e.g., THF) under inert gas (N2/Ar). Avoid prolonged exposure to moisture .

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods due to potential respiratory irritation .

Q. How are batch-to-batch variations in synthetic products assessed and minimized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.